molecular formula C12H14N2O2 B2906686 N-[(5-Methoxypyridin-3-yl)methyl]-N-methylbut-2-ynamide CAS No. 2411200-87-6

N-[(5-Methoxypyridin-3-yl)methyl]-N-methylbut-2-ynamide

Cat. No.: B2906686
CAS No.: 2411200-87-6
M. Wt: 218.256
InChI Key: XISLZMWVZGXCKB-UHFFFAOYSA-N
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Description

N-[(5-Methoxypyridin-3-yl)methyl]-N-methylbut-2-ynamide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a methoxypyridine ring, a methyl group, and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Methoxypyridin-3-yl)methyl]-N-methylbut-2-ynamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-methoxypyridine-3-carbaldehyde and N-methylbut-2-ynamide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction.

    Product Isolation: The product is isolated through standard purification techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[(5-Methoxypyridin-3-yl)methyl]-N-methylbut-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[(5-Methoxypyridin-3-yl)methyl]-N-methylbut-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-Methoxypyridin-3-yl)methyl]-N-methylbut-2-ynamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Methoxypyridin-3-yl)benzylamine
  • N-(6-Methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine
  • N-(5-Methoxypyridin-3-yl)methyl-2-methylpyrazole-3-sulfonamide

Uniqueness

N-[(5-Methoxypyridin-3-yl)methyl]-N-methylbut-2-ynamide is unique due to its combination of a methoxypyridine ring and a but-2-ynamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(5-methoxypyridin-3-yl)methyl]-N-methylbut-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-4-5-12(15)14(2)9-10-6-11(16-3)8-13-7-10/h6-8H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISLZMWVZGXCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(C)CC1=CC(=CN=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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